molecular formula C12H11NO5S B11985287 Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester CAS No. 61516-71-0

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester

Cat. No.: B11985287
CAS No.: 61516-71-0
M. Wt: 281.29 g/mol
InChI Key: DOJHCILQVMJRCE-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester is a complex organic compound with a unique structure that combines elements of propanedioic acid and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester typically involves the esterification of propanedioic acid with a benzothiazole derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, dimethyl ester: Lacks the benzothiazole moiety, making it less complex and potentially less biologically active.

    Benzothiazole derivatives: Compounds such as 2-mercaptobenzothiazole share the benzothiazole ring but differ in their functional groups and overall structure.

Uniqueness

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester is unique due to its combination of the propanedioic acid ester and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester, also known as dimethyl 2-oxo-3-benzothiazolepropanoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H15NO5SC_{14}H_{15}NO_5S, with a molecular weight of approximately 309.34 g/mol. The structure includes a benzothiazole moiety, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC14H15NO5S
Molecular Weight309.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that propanedioic acid derivatives displayed cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The antiproliferative activity was attributed to the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted by Kini et al. evaluated the anticancer activity of several benzothiazole derivatives, including those related to propanedioic acid. The results indicated that these compounds significantly inhibited cancer cell growth with IC50 values ranging from 0.3 to 0.5 μM in various cell lines .

Antimicrobial Activity

The antimicrobial properties of propanedioic acid and its derivatives have also been explored. Research indicates that these compounds exhibit antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansModerate to Good

In one study, the antibacterial activity was assessed using the Resazurin microtiter assay method against both Gram-positive and Gram-negative bacteria. The results showed promising inhibition rates, particularly against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that propanedioic acid derivatives may possess neuroprotective properties. Research has indicated that certain benzothiazole compounds can protect neuronal cells from oxidative stress-induced damage.

Case Study : A study published in 2023 highlighted the neuroprotective effects of benzothiazole derivatives in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents .

The mechanisms through which propanedioic acid exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, targeting pathways crucial for cancer cell survival.
  • Induction of Apoptosis : Compounds have been found to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

Properties

CAS No.

61516-71-0

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

dimethyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate

InChI

InChI=1S/C12H11NO5S/c1-17-10(14)9(11(15)18-2)13-7-5-3-4-6-8(7)19-12(13)16/h3-6,9H,1-2H3

InChI Key

DOJHCILQVMJRCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)N1C2=CC=CC=C2SC1=O

Origin of Product

United States

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